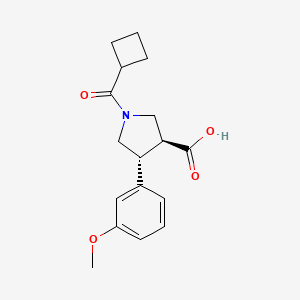![molecular formula C17H23N5O3 B5572060 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves cyclization reactions of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride to produce 2-iminoimidazolidin-4-one derivatives and related compounds (Shestakov, Sidorenko, & Shikhaliev, 2007). This method demonstrates the compound's complex synthesis pathway, highlighting its chemical versatility and the possibility for diverse derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, IR, and HRMS. For instance, certain compounds crystallize in specific space groups, showing planar imidazolidine-2,4-dione systems and specific dihedral angles between molecular planes, which helps in understanding the spatial arrangement and electronic configuration of the compound (Sethusankar, Thennarasu, Velmurugan, & Moon, 2002).
Chemical Reactions and Properties
The reactivity of the compound and its derivatives with various reagents indicates a rich chemistry, involving addition, cyclization, and protonation reactions. These reactions lead to the formation of various heterocyclic compounds, demonstrating the compound's utility in synthetic organic chemistry and potential applications in developing new materials and pharmaceuticals (Huang & Wamhoff, 1984).
Physical Properties Analysis
While specific data on the physical properties of the compound under discussion might not be directly available, related compounds' studies suggest methods for deducing properties such as solubility, crystallinity, and stability. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties, such as acidity constants, can be determined via spectroscopic studies, providing insight into the compound's behavior in different chemical environments. This information is crucial for predicting the compound's reactivity and stability under various conditions, which is essential for its application in chemical syntheses and potential pharmaceutical applications (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds structurally related to the queried chemical have been explored for their potential as selective ligands for imaging with Positron Emission Tomography (PET). For instance, the development of radiolabeled compounds for imaging the translocator protein (18 kDa) offers insights into neurological and psychiatric disorders through non-invasive imaging techniques (Dollé et al., 2008).
Corrosion Inhibition
Some derivatives of imidazolidine, a structural motif that might be reminiscent of the target compound's framework, have been evaluated for their efficiency as corrosion inhibitors. This application is significant in the field of materials science, where preventing corrosion can extend the lifespan and functionality of metal-based structures and components (Cruz et al., 2004).
Pharmaceutical Research
Compounds within this chemical domain have been synthesized and evaluated for their potential in various pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests a broad interest in derivatives of imidazolidine and related structures for therapeutic use, driven by their bioactive properties (Sondhi et al., 2009).
Molecular Docking and Computational Studies
Advanced computational methods, including molecular docking and Density Functional Theory (DFT) studies, have been employed to understand the interaction mechanisms and stability of compounds similar to the one . Such studies facilitate the prediction of activity and optimization of compounds for specific biological targets (Fahim et al., 2019).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-11-5-4-6-12(11)20-14(19-10)7-8-18-15(23)9-13-16(24)22(3)17(25)21(13)2/h13H,4-9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSCKOMPHSUYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)CCNC(=O)CC3C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



